molecular formula C15H12BrN5O B4792582 5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4792582
M. Wt: 358.19 g/mol
InChI Key: YLNYWCWUTGJBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cellular processes such as lipid biosynthesis and DNA replication. It may also interact with metal ions to form stable complexes that could have potential applications in catalysis and other fields.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer and antimicrobial activity in vitro. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and other lipids. However, the effects of this compound on living organisms and its potential toxicity have yet to be fully investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is its potential as a versatile ligand for metal ions in coordination chemistry. This compound has also shown promising results in inhibiting the activity of certain enzymes involved in cellular processes. However, the potential toxicity of this compound and its limited solubility in certain solvents may pose challenges for its use in lab experiments.

Future Directions

There are several potential future directions for research on 5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of focus could be the investigation of its potential applications in catalysis and other fields of chemistry. Additionally, further studies could be conducted to explore its potential as an anticancer and antimicrobial agent in vivo. Furthermore, the development of more efficient synthesis methods for this compound could help to facilitate its use in various fields of research.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its anticancer and antimicrobial properties. It has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids. Furthermore, this compound has been explored as a potential ligand for metal ions in coordination chemistry.

properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h1-9H,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNYWCWUTGJBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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